

Application Notes and Protocols for In Vivo Administration of AZD-8529 Mesylate

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Compound of Interest

Compound Name: AZD-8529 mesylate

Cat. No.: B605782

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Introduction

AZD-8529 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2).^[1] As a PAM, AZD-8529 enhances the receptor's response to the endogenous ligand, glutamate, rather than activating the receptor directly. mGluR2 is a G-protein coupled receptor that plays a crucial role in regulating neurotransmission and synaptic plasticity. Its activation is linked to the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This mechanism has made mGluR2 a target of interest for therapeutic intervention in a variety of neurological and psychiatric disorders. Preclinical studies have demonstrated the central nervous system penetration of AZD-8529.^[1]

This document provides detailed application notes and protocols for the preparation of **AZD-8529 mesylate** for in vivo administration in research settings. It includes information on the compound's physicochemical properties, recommended solvent formulations, and detailed procedures for preparing dosing solutions. Additionally, it outlines the known signaling pathway of mGluR2 and provides a workflow for the preparation of **AZD-8529 mesylate**.

Physicochemical and In Vitro Potency Data

A summary of the key physicochemical and in vitro potency data for AZD-8529 is presented in the table below. This information is crucial for understanding the compound's behavior in biological systems and for the proper preparation of dosing solutions.

Parameter	Value	Reference
Mechanism of Action	Positive Allosteric Modulator of mGluR2	[1]
EC50	195 nM	[2]
Binding Ki	16 nM	[1]

In Vivo Administration Data

Successful in vivo studies rely on appropriate dosing and administration routes. The following table summarizes reported doses of AZD-8529 used in various preclinical models.

Species	Dose Range	Route of Administration	Reference
Mouse	57.8 to 115.7 mg/kg	Subcutaneous (s.c.)	[1]
Rat	20 and 40 mg/kg	Subcutaneous (s.c.)	[3]
Squirrel Monkey	0.3 - 3 mg/kg	Intramuscular (i.m.)	[2]

Pharmacokinetic Parameters

Understanding the pharmacokinetic profile of AZD-8529 is essential for designing experiments with appropriate dosing schedules. The table below presents available pharmacokinetic data in rats.

Species	Route	Dose	Tmax
Rat	s.c.	20 mg/kg	3 - 5 hours

Note: Comprehensive pharmacokinetic data such as Cmax and half-life in preclinical species are not readily available in the public domain. Researchers may need to conduct their own pharmacokinetic studies to determine these parameters for their specific experimental conditions.

Experimental Protocols: Preparation of AZD-8529 Mesylate for In Vivo Administration

The following protocols describe the preparation of **AZD-8529 mesylate** in various vehicles for in vivo use. It is recommended to prepare fresh solutions for each experiment.

Protocol 1: Vehicle Formulation with PEG300 and Tween-80

This formulation is suitable for subcutaneous or intraperitoneal administration.

Materials:

- **AZD-8529 mesylate**
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80 (Polysorbate 80)
- Saline (0.9% NaCl)

Procedure:

- Prepare a stock solution of **AZD-8529 mesylate** in DMSO. For example, to achieve a final concentration of 2 mg/mL, a stock of 20 mg/mL in DMSO can be prepared.
- In a sterile tube, add the required volume of the DMSO stock solution.
- Add PEG300 to the tube. The final concentration of PEG300 should be 40% of the total volume. Mix thoroughly until the solution is clear.
- Add Tween-80 to the solution. The final concentration of Tween-80 should be 5% of the total volume. Mix gently to avoid excessive foaming.
- Add saline to reach the final desired volume. The final concentration of saline will be 45% of the total volume.

- Vortex the final solution gently to ensure homogeneity. The final solution should be a clear and colorless to slightly yellow solution.

Example for 1 mL of 2 mg/mL solution:

- 100 μ L of 20 mg/mL AZD-8529 in DMSO
- 400 μ L of PEG300
- 50 μ L of Tween-80
- 450 μ L of Saline

Protocol 2: Vehicle Formulation with SBE- β -CD

This formulation utilizes sulfobutyl ether beta-cyclodextrin (SBE- β -CD) as a solubilizing agent and is suitable for various administration routes.

Materials:

- **AZD-8529 mesylate**
- Dimethyl sulfoxide (DMSO)
- 20% (w/v) SBE- β -CD in saline

Procedure:

- Prepare a stock solution of **AZD-8529 mesylate** in DMSO (e.g., 20 mg/mL).
- In a sterile tube, add the required volume of the DMSO stock solution.
- Add the 20% SBE- β -CD in saline solution to the DMSO stock. The final concentration of DMSO will be 10%.
- Mix thoroughly until the solution is clear.

Example for 1 mL of 2 mg/mL solution:

- 100 µL of 20 mg/mL AZD-8529 in DMSO
- 900 µL of 20% SBE-β-CD in saline

Protocol 3: Vehicle Formulation with Corn Oil

This formulation is suitable for oral gavage.

Materials:

- **AZD-8529 mesylate**
- Dimethyl sulfoxide (DMSO)
- Corn oil

Procedure:

- Prepare a stock solution of **AZD-8529 mesylate** in DMSO (e.g., 20 mg/mL).
- In a sterile tube, add the required volume of the DMSO stock solution.
- Add corn oil to the DMSO stock. The final concentration of DMSO will be 10%.
- Mix thoroughly to ensure a uniform suspension. Sonication may be required to achieve a homogenous mixture.

Example for 1 mL of 2 mg/mL solution:

- 100 µL of 20 mg/mL AZD-8529 in DMSO
- 900 µL of Corn oil

Protocol 4: Simple Aqueous Formulation

For some applications, a simpler formulation may be desired. One study reported dissolving AZD-8529 in sterile water for intramuscular injection in monkeys.^[2]

Materials:

- **AZD-8529 mesylate**
- Sterile water for injection

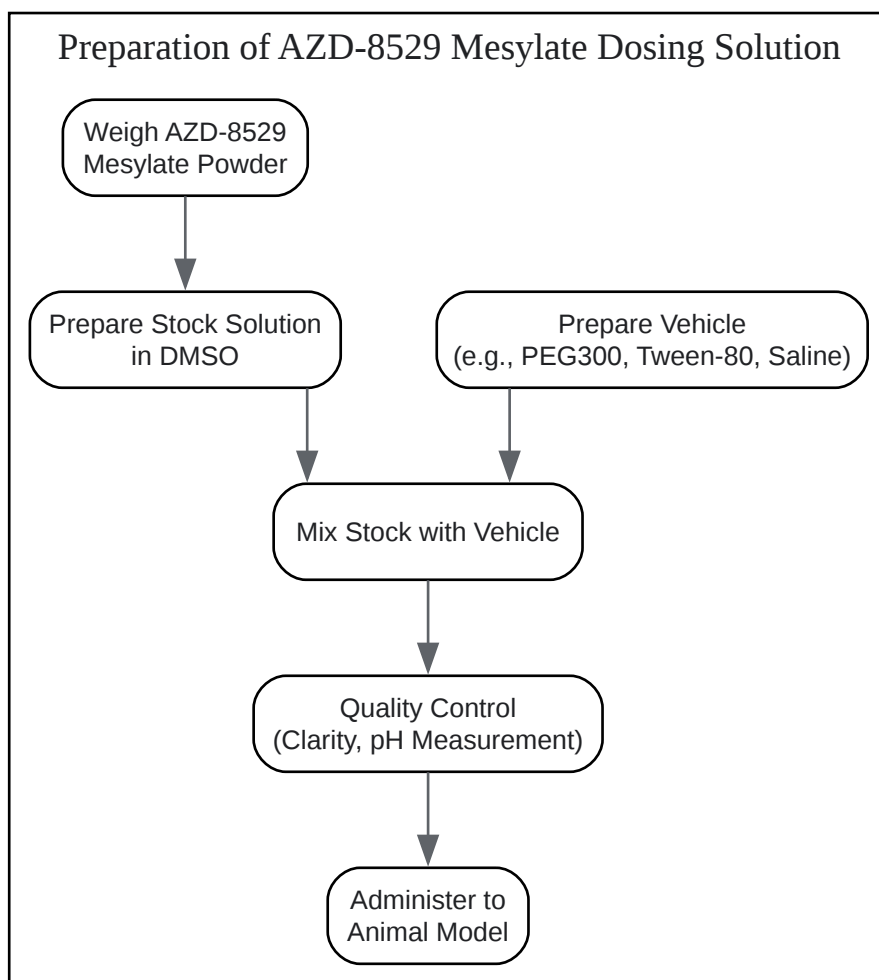
Procedure:

- Weigh the required amount of **AZD-8529 mesylate**.
- Add the desired volume of sterile water for injection.
- Mix thoroughly until the compound is fully dissolved. Sonication may be used to aid dissolution.

Note on pH Adjustment: The provided protocols do not specify a requirement for pH adjustment. However, when formulating mesylate salts, the pH of the final solution can be critical for solubility and stability. It is recommended to measure the pH of the final formulation and, if necessary, adjust it to a physiologically acceptable range (typically pH 6.5-7.5 for parenteral routes) using appropriate buffers, acids, or bases. Care should be taken to ensure that any pH adjustment does not cause precipitation of the compound.

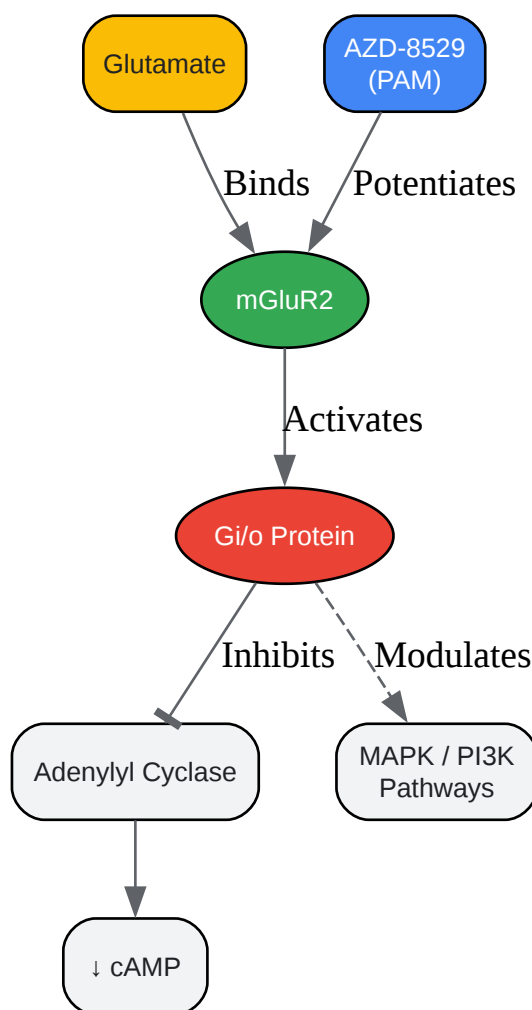
Experimental Workflow and Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the experimental workflow for preparing **AZD-8529 mesylate** and the known signaling pathway of its target, mGluR2.



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Caption: Experimental workflow for preparing **AZD-8529 mesylate**.



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